N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide
Description
N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a thienopyrimidine core, and a piperazine moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c21-13(17-10-7-16-18-23-10)20-4-2-19(3-5-20)12-11-9(1-6-22-11)14-8-15-12/h1,6-8H,2-5H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBOYSOZQTTLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2SC=C3)C(=O)NC4=CN=NS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Synthesis of Thienopyrimidine Core: The thienopyrimidine core is often prepared by the condensation of thiophene-2-carboxylic acid with guanidine derivatives under acidic conditions.
Coupling with Piperazine: The final step involves coupling the synthesized thiadiazole and thienopyrimidine intermediates with piperazine-1-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the thiadiazole or thienopyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole derivatives, which also exhibit a range of biological activities.
Thienopyrimidine Derivatives: Similar compounds with a thienopyrimidine core, known for their therapeutic potential.
Piperazine Derivatives: Various piperazine-based compounds used in medicinal chemistry.
Uniqueness
N-(thiadiazol-5-yl)-4-thieno[3,2-d]pyrimidin-4-ylpiperazine-1-carboxamide is unique due to its combination of structural features, which confer a distinct set of biological activities and potential applications. Its ability to undergo diverse chemical reactions and its broad spectrum of activity make it a valuable compound in scientific research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
